Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-piperidin-4-yl-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-20-13(19)11-3-2-10(8-12(11)14(15,16)17)9-4-6-18-7-5-9/h2-3,8-9,18H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOJMNSXAVTJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CCNCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Carboxylic Acid Precursors
The methyl ester group is often introduced early via esterification of 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoic acid. A robust protocol employs potassium hydroxide in dimethyl sulfoxide (DMSO) with methyl iodide:
Procedure :
-
Dissolve KOH (1.5 equiv) in DMSO, stir 30 minutes.
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Add 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoic acid (1 equiv) in DMSO.
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Introduce methyl iodide (2 equiv), stir 2 hours at 25°C.
-
Quench with water, extract with ethyl acetate, and concentrate.
This method avoids transesterification and ensures high purity, though chromatographic purification may be required for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Halogenation, coupling, deprotection | 80–90% | >95% | Requires inert atmosphere |
| Direct esterification | Carboxylic acid to methyl ester | 100% | 85–90% | Requires chromatographic purification |
| Sequential functionalization | Trifluoromethylation, piperidine coupling | 70% | 90% | Multi-step, lower overall yield |
Optimization of Reaction Parameters
Solvent and Base Selection in Suzuki Coupling
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while bases like K₂CO₃ improve boronic ester activation. The use of toluene/EtOH mixtures minimizes side product formation during piperidine coupling.
Temperature Control in Esterification
Mild conditions (25°C) prevent trifluoromethyl group degradation, which is prone to thermal elimination. Elevated temperatures (>50°C) in DMSO may lead to byproducts via sulfoxide elimination.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: The corresponding alcohol of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate serves as an important precursor in the synthesis of various pharmaceuticals. Its applications include:
- Anti-inflammatory Drugs : The compound has been utilized in the development of anti-inflammatory agents. For instance, derivatives of this compound have shown promising activity against inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases .
- Analgesics : It is also being explored for use in pain management therapies. Research indicates that compounds derived from this compound exhibit analgesic properties by modulating pain receptors .
- Antimycobacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis. For example, modifications to the piperidine moiety have resulted in compounds with improved activity against tuberculosis, highlighting the potential for developing new antimycobacterial agents .
Biological Applications
The biological implications of this compound extend beyond medicinal uses:
- Enzyme Inhibition Studies : This compound is employed in research focused on enzyme inhibition mechanisms. Its interactions with specific enzymes can provide insights into drug design and the development of inhibitors for therapeutic purposes .
- Receptor Binding Studies : The compound's structural features allow it to bind effectively to various receptors, making it a useful tool in pharmacological research aimed at understanding receptor-ligand interactions .
Material Science
In addition to its medicinal applications, this compound has potential uses in materials science:
- Synthesis of Polymers : The compound can act as a building block for synthesizing advanced polymers with specific properties. Its trifluoromethyl group can enhance the thermal stability and chemical resistance of polymeric materials .
Case Study 1: Development of Antitubercular Agents
A series of compounds derived from this compound were synthesized and tested for their antimycobacterial activity. These studies revealed that specific modifications to the piperidine ring significantly enhanced potency against Mycobacterium tuberculosis while maintaining low cytotoxicity in human cell lines .
Case Study 2: Exploration of Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of derivatives showed that certain modifications to the benzoate structure led to increased efficacy in reducing inflammation markers in vitro. These findings suggest a pathway for developing new anti-inflammatory drugs based on this compound .
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Discussion of Substituent Effects
- Piperidine vs. Other Amines : Piperidine’s six-membered ring offers balanced basicity and flexibility compared to smaller heterocycles (e.g., imidazole in ), which may improve target selectivity.
- Positional Isomerism : The ortho-CF₃ and para-piperidine arrangement in the target compound may create steric or electronic effects distinct from meta- or para-substituted analogs (e.g., highlights isomer-related identification challenges in drug analysis) .
Biological Activity
Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate is a compound of significant interest due to its unique structural features and promising biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C14H16F3NO2
Molecular Weight : 287.28 g/mol
IUPAC Name : this compound
Chemical Structure :
The biological activity of this compound is largely attributed to the presence of the piperidine ring and the trifluoromethyl group . These functional groups enhance its binding affinity to various biological targets, including enzymes and receptors. The trifluoromethyl group has been shown to significantly increase the potency of compounds by improving their pharmacokinetic properties and receptor interactions .
Biological Activities
- Enzyme Inhibition
- Anticancer Properties
- Neuroprotective Effects
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, with an IC50 value lower than that of conventional drugs like bleomycin .
Neuroprotective Mechanisms
Another study focused on the neuroprotective mechanisms of this compound. It was found to inhibit both AChE and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer’s disease. The compound also demonstrated antioxidant properties, suggesting a multifaceted approach to neuroprotection .
Comparative Analysis of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
